3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyridine and pyrazole intermediates, followed by their coupling under specific conditions to form the final triazolo[4,5-b]pyrazine structure. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with imidazo[1,2-a]pyridine and pyrazole moieties. Examples include:
- 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyridine
- 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrimidine
Uniqueness
The uniqueness of 3-(1-Imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N9 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-(1-imidazo[1,2-a]pyridin-6-ylethyl)-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C17H15N9/c1-11(12-3-4-15-18-5-6-25(15)10-12)26-17-16(22-23-26)19-8-14(21-17)13-7-20-24(2)9-13/h3-11H,1-2H3 |
InChI Key |
XYDNMOZJKOGZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN2C=CN=C2C=C1)N3C4=NC(=CN=C4N=N3)C5=CN(N=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.